molecular formula C12H10FIN2O2 B2616936 Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate CAS No. 959576-71-7

Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate

Cat. No.: B2616936
CAS No.: 959576-71-7
M. Wt: 360.127
InChI Key: CVNIAZNGEPUBBX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 4-fluorophenyl group at position 1, an iodine atom at position 5, and an ethyl ester moiety at position 2. The iodine substituent at position 5 distinguishes this compound from analogs, as halogens like iodine can influence electronic properties, steric effects, and metabolic stability .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-5-iodopyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FIN2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNIAZNGEPUBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by halogenation reactions to introduce the fluorine and iodine atoms. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom with various substituents.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structure allows for the modulation of biological activity through interactions with various molecular targets, including enzymes and receptors.

Case Study:
A study demonstrated that derivatives of pyrazole compounds exhibit significant activity against specific enzymes linked to metabolic disorders, suggesting potential therapeutic applications in diabetes management .

Materials Science

The compound's electronic properties make it suitable for developing advanced materials, such as organic semiconductors and light-emitting diodes. Its ability to form stable complexes with metals enhances its utility in electronic applications.

Data Table: Properties Relevant to Materials Science

PropertyValue
Band Gap2.1 eV
Thermal StabilityUp to 300 °C
Solubility in Organic SolventsHigh

Biological Research

In biological studies, this compound is utilized to investigate halogenated compounds' effects on cellular pathways. The presence of iodine and fluorine can enhance binding affinity to biological targets.

Research Findings:
Research indicated that compounds similar to this compound showed promising results in inhibiting specific protein interactions crucial for cancer cell proliferation .

Agricultural Chemistry

This compound can be synthesized into agrochemicals, including pesticides and herbicides. Its efficacy in controlling plant pathogens has been documented, making it a valuable asset in agricultural practices.

Case Study:
A comparative study on pyrazole derivatives revealed significant fungicidal activity against common agricultural pathogens, indicating potential for use in crop protection .

Summary of Biological Activities

Activity TypeReferenceFindings
AntimicrobialIovu et al. (2003)Exhibited fungicidal properties against E. coli
Anti-inflammatorySivaramakarthikeyan et al. (2022)Significant COX inhibition comparable to diclofenac sodium
Plant Growth RegulationMing Li (2005)Regulated growth and demonstrated fungicidal activity

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but often include interactions with key amino acid residues in the target protein’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 1082828-31-6)
  • Substituents : Bromine at position 5.
  • Molecular Formula : C₁₂H₁₀BrFN₂O₂.
  • Key Differences : Bromine’s smaller atomic radius and lower polarizability compared to iodine may reduce steric hindrance and alter binding affinity in biological targets. Brominated pyrazoles are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas iodinated derivatives may serve as radiolabels or intermediates in nucleophilic substitutions .
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-73-0)
  • Substituents: No substituent at position 5.
  • Molecular Formula : C₁₂H₁₁FN₂O₂.
  • Key Differences : The absence of a halogen at position 5 simplifies the structure but may decrease electrophilic character and metabolic stability. This analog could serve as a precursor for further functionalization .

Amino-Substituted Analogs

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 187949-90-2)
  • Substituents: Amino group (-NH₂) at position 5.
  • Molecular Formula : C₁₂H₁₂FN₃O₂.
  • Key Differences: The electron-donating amino group enhances solubility in polar solvents and may improve interactions with hydrogen-bond acceptors in biological systems.

Heterocyclic Modifications

Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1333915-48-2)
  • Substituents : Oxadiazole ring fused at position 3.
  • Molecular Formula : C₁₅H₁₂FN₃O₃.
  • Key Differences : The oxadiazole ring introduces additional nitrogen atoms, altering electronic distribution and bioavailability. Such modifications are common in drug design to enhance metabolic resistance or target selectivity .

Triazole-Based Analogs

1-(4-Ethyl-phenyl)-5-pyridin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid 4-fluoro-benzylamide (CAS 1251672-32-8)
  • Substituents : Triazole core with pyridinyl and benzylamide groups.
  • Molecular Formula : C₂₃H₂₀FN₅O.
  • Key Differences : The triazole ring enhances hydrogen-bonding capacity and metabolic stability compared to pyrazoles. This compound’s complexity suggests applications in kinase inhibition or antimicrobial agents .

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Bromine offers a balance between reactivity and stability .
  • Amino Group: Increases solubility and hydrogen-bond interactions but may reduce membrane permeability .
  • Heterocyclic Modifications : Oxadiazoles and triazoles introduce rigidity and electronic diversity, often enhancing target specificity .

Data Table: Key Structural and Molecular Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Notes Reference
Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate I (5), 4-fluorophenyl (1), COOEt (4) C₁₂H₁₀FIN₂O₂ 376.13 g/mol Radiolabeling, enzyme inhibition
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Br (5), 4-fluorophenyl (1), COOEt (4) C₁₂H₁₀BrFN₂O₂ 329.12 g/mol Cross-coupling intermediates
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate NH₂ (5), 4-fluorophenyl (1), COOEt (4) C₁₂H₁₂FN₃O₂ 265.25 g/mol Hydrogen-bond-mediated bioactivity
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate Oxadiazole (3), COOEt (5) C₁₅H₁₂FN₃O₃ 325.28 g/mol Enhanced metabolic stability

Biological Activity

Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, potential therapeutic applications, and related research findings.

This compound has the following chemical characteristics:

  • CAS Number : 959576-71-7
  • Molecular Formula : C12H10FINO2
  • Molecular Weight : 305.12 g/mol
  • Structural Formula :
C2H5OOC(C6H4F)(C3H2IN)\text{C}_2\text{H}_5\text{OOC}(\text{C}_6\text{H}_4\text{F})(\text{C}_3\text{H}_2\text{I}\text{N})

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds in the pyrazole class exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, pyrazolo[1,5-a]pyrimidines, a related class of compounds, have shown significant activity against various cancer cell lines. This compound may similarly inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound is also noted for its ability to inhibit specific enzymes, which can be crucial in therapeutic contexts. For example, some pyrazole derivatives have been documented as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . The presence of the iodo and fluorine substituents enhances the binding affinity to these targets.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The incorporation of halogens like iodine and fluorine can significantly influence the biological properties of the resulting compounds.

Synthesis MethodKey ReactantsYield
One-pot synthesisEthyl acetoacetate + hydrazineHigh
HalogenationN-halosuccinimidesExcellent yields

Case Studies and Research Findings

Several studies have investigated the biological activities associated with pyrazole derivatives:

  • Anticancer Studies : A study published in MDPI reported that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited selective cytotoxicity against HeLa cells (cervical cancer) while sparing normal cells . This suggests that this compound may possess similar selectivity.
  • Enzyme Inhibition : Research highlighted the inhibitory effects of various pyrazoles on COX enzymes, indicating potential applications in treating inflammatory diseases . The structural modifications in this compound could enhance its efficacy as an anti-inflammatory agent.
  • Photophysical Properties : Another study explored the photophysical properties of pyrazolo derivatives, suggesting their application as biomarkers in cancer diagnostics due to their fluorescence characteristics . This opens avenues for using this compound in imaging techniques.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, iodine sources, and 4-fluorophenylhydrazine. A typical method involves sequential cyclization and iodination steps, optimized under basic or acidic conditions. For pyrazole derivatives, cyclocondensation with DMF-DMA (dimethylformamide dimethyl acetal) and subsequent functionalization (e.g., iodination) is common, as demonstrated in analogous pyrazole-4-carboxylate syntheses . Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography.

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

  • NMR : The ¹H NMR spectrum should show signals for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), the 4-fluorophenyl ring (δ ~7.0–7.5 ppm), and pyrazole protons (δ ~6.5–8.5 ppm). ¹³C NMR will confirm carbonyl (C=O, δ ~160–170 ppm) and aromatic carbons.
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-F stretch) are critical.
  • MS : The molecular ion peak ([M]⁺) should match the molecular weight (C₁₂H₁₀FIN₂O₂, MW = 376.12 g/mol). Fragmentation patterns (e.g., loss of ethyl or iodine groups) provide additional validation .

Q. What purification techniques are optimal for isolating this compound?

Recrystallization using ethanol/water mixtures or dichloromethane/hexane is effective for removing unreacted precursors. For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) resolves polar byproducts. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of regiochemistry (e.g., iodine substitution at position 5) and conformational details. For pyrazole derivatives, SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond lengths, angles, and intermolecular interactions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts . Example parameters:

  • Crystal system : Monoclinic
  • Space group : P2₁/c
  • R-factor : <0.05 for high-confidence refinement .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., unexpected NOE correlations in NMR vs. SC-XRD data) may arise from dynamic effects (e.g., rotational isomerism). Use temperature-dependent NMR to probe conformational flexibility. Cross-validate with computational methods (DFT calculations for optimized geometries) and Hirshfeld surface analysis to map intermolecular interactions .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The C-I bond in this compound is a strategic site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Kinetic studies show that steric hindrance from the 4-fluorophenyl group slows coupling rates compared to non-fluorinated analogs. Optimize using Pd(OAc)₂/XPhos catalysts in THF/water at 80°C .

Q. What role do hydrogen-bonding networks play in its solid-state packing?

Graph-set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) chains from N-H···O=C interactions between pyrazole NH and ester carbonyl groups. Fluorine participation in C-H···F interactions further stabilizes the lattice, as seen in related fluorophenyl-pyrazole structures .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for esters). Pyrazole rings are generally stable, but ester hydrolysis may occur under strongly acidic/basic conditions .

Q. What computational methods predict biological activity or intermolecular interactions?

  • Molecular docking : Screen against targets (e.g., kinases) using AutoDock Vina.
  • DFT calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • MD simulations : Assess binding dynamics in solvated systems (e.g., GROMACS) .

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